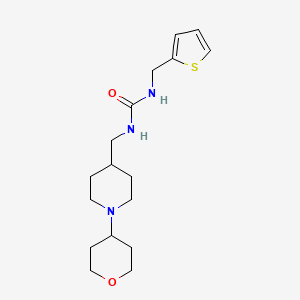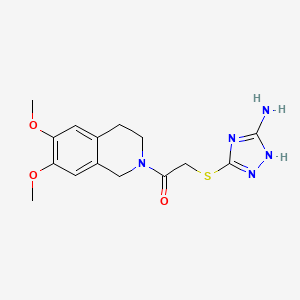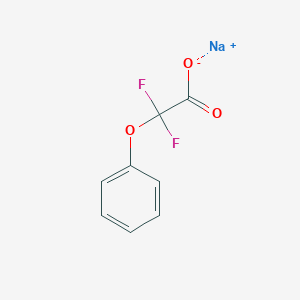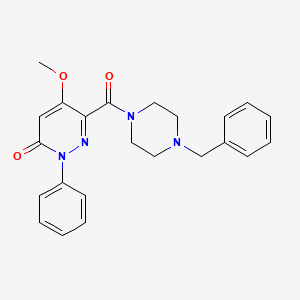
1-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)methanesulfonamide" is a derivative of methanesulfonamide, which is a functional group characterized by a sulfonamide moiety attached to a methane group. This particular compound includes additional substituents, such as chloro and methoxy groups, which can significantly alter its chemical and physical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of methanesulfonamide derivatives can involve various chemical reactions. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to the formation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, as demonstrated in the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide . This high reactivity is exploited in further alkylation reactions with aromatic compounds like toluene and anisole. Similarly, N-(2-halophenyl)methanesulfonamides can react with terminal acetylenes in the presence of a palladium catalyst to yield 1-methylsulfonyl-indoles with various functional groups at the 2-position .
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives can be quite complex. For example, the structure of N-(2,3-dichlorophenyl)methanesulfonamide shows the N—H bond being syn to both ortho- and meta-chloro substituents, which is a contrast to other similar compounds. The bond parameters are generally consistent with other methanesulfonanilides, with some variations in bond and torsion angles. The amide H atom is positioned in such a way that it is available to a receptor molecule during biological activity, indicating potential for interaction with biological systems .
Chemical Reactions Analysis
Methanesulfonamide derivatives can participate in a variety of chemical reactions. The study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) reveals that a proton transfer from the C—H acid to TBD yields an ion pair, with the N—H protons of protonated TBD molecule being hydrogen-bonded with sulfonyl oxygens. This interaction is well-reflected in the FT-IR spectrum of the complex, and the structure is maintained in chloroform, while in acetonitrile, dissociation of the complex occurs .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of chloro and methoxy groups, as well as the sulfonyl moiety, can affect properties such as solubility, boiling and melting points, and reactivity. The hydrogen bonding capability, as seen in the N—H⋯O interactions, can also influence the compound's behavior in different solvents and its potential for forming complexes with other molecules .
Wissenschaftliche Forschungsanwendungen
Occupational Health and Environmental Impact of Chlorinated Solvents
Chlorophenyl groups , as part of chlorinated solvents, have been associated with various adverse health effects due to occupational exposure. These effects include toxicity to the central nervous system, liver, kidneys, and potential carcinogenicity. Studies have highlighted the need for definitive prospective biomarker studies to establish a clear pathway from exposure to health outcomes. The international variance in exposure limits presents an opportunity for natural experiments that could inform future safety standards and mitigation strategies (Ruder, 2006).
Methanotrophs and Methane as a Resource
Research on methanotrophs , bacteria that metabolize methane, has shown potential biotechnological applications in environmental remediation and production of valuable products like biopolymers and lipids. This work highlights the importance of methane as a carbon source for generating a range of compounds, offering insights into how methane's chemical reactivity can be harnessed in sustainable technologies (Strong, Xie, & Clarke, 2015).
Genetic Effects of Ethyl Methanesulfonate
Research on ethyl methanesulfonate (EMS) , a compound related to methanesulfonamides in terms of sulfonate functionality, has shown that EMS is mutagenic across a wide range of organisms. This highlights the importance of understanding the mutagenic potential of chemical compounds, particularly those with alkylating abilities like methanesulfonamides. The study provides a detailed examination of the genetic impacts, including mutations and chromosome breakages, associated with exposure to EMS (Sega, 1984).
Methane Oxidation and Environmental Applications
Studies on anaerobic oxidation of methane (AOM) with sulfate have elucidated microbial consortia's role in methane's environmental fate. Understanding the lipid biomarker and stable carbon isotope signatures of these processes helps in identifying microbial communities involved in AOM, which is crucial for environmental monitoring and methane management strategies (Niemann & Elvert, 2008).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-22-15-8-5-7-13(10-15)17(23-2)11-19-24(20,21)12-14-6-3-4-9-16(14)18/h3-10,17,19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIMAKGWAHBLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)CC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)
![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)
![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)
![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)
![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)


![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2515231.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)